Methyl 2-oxopiperidine-4-carboxylate: A Keystone Building Block for Advanced Drug Discovery
Methyl 2-oxopiperidine-4-carboxylate: A Keystone Building Block for Advanced Drug Discovery
CAS Number: 25504-47-6 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets. Within this important class of heterocycles, Methyl 2-oxopiperidine-4-carboxylate emerges as a versatile and highly functionalized building block. Its unique arrangement of a lactam, a methyl ester, and chiral centers offers multiple points for synthetic diversification, enabling the exploration of novel chemical space in drug discovery programs. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and strategic applications for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Profile
Methyl 2-oxopiperidine-4-carboxylate is typically a colorless to pale yellow solid or liquid, depending on its purity.[1] It is soluble in a range of organic solvents.[1] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Methyl 2-oxopiperidine-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 | [2] |
| CAS Number | 25504-47-6 | [2] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2] |
| logP (predicted) | -0.3144 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 158.08118 |
| [M+Na]⁺ | 180.06312 |
| [M-H]⁻ | 156.06662 |
| [M+NH₄]⁺ | 175.10772 |
| [M+K]⁺ | 196.03706 |
Data sourced from PubChemLite.[3]
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of functionalized piperidones is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of Methyl 2-oxopiperidine-4-carboxylate is not prominently described in the literature, its structure strongly suggests a synthetic approach rooted in the Dieckmann condensation .[4][5] This powerful intramolecular reaction allows for the formation of cyclic β-keto esters from acyclic diesters.
A plausible and efficient synthetic route would involve the following key transformations:
-
Michael Addition: The synthesis would likely commence with a Michael addition of a suitable amine, such as benzylamine, to two equivalents of an acrylate ester (e.g., methyl acrylate). This would generate the acyclic aminodiester precursor.
-
Dieckmann Condensation: The crucial ring-closing step would be the intramolecular Dieckmann condensation of the aminodiester. This reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, and results in the formation of the 2-oxopiperidine-3-carboxylate ring system.[4][6] Careful control of reaction conditions is necessary to favor the desired cyclization and avoid competing intermolecular reactions.[6]
-
Hydrolysis and Decarboxylation (if necessary): Depending on the precise substitution pattern of the starting materials, a subsequent hydrolysis and decarboxylation step might be required to arrive at the 4-carboxylate regioisomer.
Caption: Proposed Dieckmann condensation route.
Chemical Reactivity and Synthetic Utility
The synthetic potential of Methyl 2-oxopiperidine-4-carboxylate lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the scaffold to build molecular complexity.
Reactivity at the Lactam Nitrogen
The lactam nitrogen is a key handle for introducing diversity. It can undergo:
-
N-Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide allows for the introduction of a wide range of substituents. This is a common strategy in the synthesis of fentanyl analogues, where the N-substituent is crucial for pharmacological activity.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the nitrogen position.
Transformations of the Ester Group
The methyl ester at the C4 position provides another avenue for modification:
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a handle for amide bond formation, allowing for the coupling of various amines and amino acids.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.
-
Transesterification: Reaction with other alcohols under acidic or basic conditions can be used to swap the methyl group for other alkyl groups, potentially modulating solubility and pharmacokinetic properties.
Reactivity of the Keto Group and α-Protons
The ketone at the C2 position and the adjacent methylene groups are also sites for chemical manipulation:
-
Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a new stereocenter.
-
Enolate Chemistry: The protons alpha to the ketone and ester can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C3 and C5 positions. For example, regioselective γ-alkylation of related N-Boc protected piperidine-2,4-diones has been reported.
Caption: Key reactivity sites on the scaffold.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The piperidine scaffold is a cornerstone of modern drug design, and functionalized building blocks like Methyl 2-oxopiperidine-4-carboxylate are instrumental in the synthesis of novel therapeutic agents. While direct synthesis of a marketed drug from this specific starting material is not widely documented, its structural motifs are present in several classes of biologically active molecules.
Analgesics and Opioid Receptor Modulators
The 4-substituted piperidine core is famously found in the fentanyl class of potent opioid analgesics. The synthesis of analogues such as remifentanil often involves the construction of a highly substituted piperidine ring.[7] While the reported syntheses of these molecules do not explicitly start from Methyl 2-oxopiperidine-4-carboxylate, its structure represents a valuable synthon that could be adapted for the development of novel opioid receptor modulators with improved pharmacological profiles.
Kinase Inhibitors
The piperidine ring is also a common feature in a variety of kinase inhibitors. For instance, Bruton's tyrosine kinase (BTK) inhibitors, which are approved for the treatment of certain B-cell malignancies, often incorporate a piperidine or related heterocyclic moiety. The ability to functionalize the piperidine ring at multiple positions is key to achieving selectivity and potency against the target kinase. The versatile reactivity of Methyl 2-oxopiperidine-4-carboxylate makes it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinases.
Experimental Protocols: Representative Synthetic Transformations
The following protocols are representative examples of reactions that could be applied to Methyl 2-oxopiperidine-4-carboxylate, based on established methodologies for similar substrates.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of Methyl 2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ester Hydrolysis
-
Dissolve Methyl 2-oxopiperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3 with 1 M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Safety and Handling
Methyl 2-oxopiperidine-4-carboxylate should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8] In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.[2]
Conclusion
Methyl 2-oxopiperidine-4-carboxylate is a strategically important building block for the synthesis of complex, biologically active molecules. Its inherent functionality and the potential for diverse chemical modifications make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and potential applications can empower researchers to design and create the next generation of innovative therapeutics.
References
- Marson, C. M. (2011).
-
The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as a heterogeneous, recyclable catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Organic Syntheses. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3). Retrieved from [Link]
- Zarrin, A., et al. (2014). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study).
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Ivy Fine Chemicals. (n.d.). Methyl 2-oxopiperidine-4-carboxylate [CAS: 25504-47-6]. Retrieved from [Link]
- Emnet, C., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 4146-4156.
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23093678, Methyl 2-oxopiperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Tetrahedron. (n.d.). METHYL 2-OXOPIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]
- Orsini, P., et al. (2007).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]
- Bsharat, O. (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 51(2), 49-53.
-
ASBASJSM College of Pharmacy. (n.d.). Reduction of Carbonyl Compounds. Retrieved from [Link]
-
precisionFDA. (n.d.). DIMETHYL 3-METHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]
